N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group and at position 5 with a trifluoromethyl (CF₃) group. The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, while the thiazole ring and methoxyphenyl substituent may influence target binding affinity .
Properties
IUPAC Name |
N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-16-9-7-15(8-10-16)18-13-32-21(28-18)29-19(22(23,24)25)17(12-27-29)20(30)26-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFKNLHBLRHMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C22H17F3N4O2S
- Molecular Weight : 458.46 g/mol
- CAS Number : [To be added based on specific databases]
The biological activity of this compound involves its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by targeting bacterial enzymes involved in cell wall synthesis, disrupting lipid biosynthesis in bacteria, and affecting cancer cell signaling pathways leading to apoptosis .
- Anticancer Activity : Research indicates that compounds containing the pyrazole structure can inhibit the growth of multiple cancer cell types, including breast and liver cancers .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| N-benzyl... | S. aureus (ATCC 6538) | 15 | 32 |
| N-benzyl... | E. coli (ATCC 35218) | 12 | 64 |
| N-benzyl... | P. aeruginosa (ATCC 15692) | 10 | 128 |
Table 1: Antimicrobial activity of N-benzyl derivatives against selected bacteria
Anticancer Activity
In vitro studies demonstrated the anticancer potential of the compound against various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.5 |
| HepG2 (Liver) | 12.3 |
| A549 (Lung) | 20.7 |
Table 2: IC50 values indicating anticancer activity of N-benzyl derivatives
Case Studies
Several case studies have highlighted the effectiveness of thiazole and pyrazole derivatives in treating various diseases:
- Antiviral Properties : A study demonstrated that thiazole derivatives showed promising antiviral activity against HIV by inhibiting reverse transcriptase, with some compounds exhibiting EC50 values significantly lower than standard treatments .
- Anticancer Research : A series of pyrazole carboxamides were evaluated for their potential as FXR antagonists, with some showing very low IC50 values, suggesting they could serve as effective agents in managing cholesterol metabolism disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison
Functional Group and Pharmacological Implications
Core Heterocycle: Pyrazole vs. Thiazole vs. Oxazole (): Thiazoles (in the target compound and ) contain a sulfur atom, enhancing π-π stacking and hydrophobic interactions compared to oxygen-containing oxazoles .
Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and , CF₃ improves metabolic stability and electron-withdrawing effects. However, ’s dual CF₃ groups may increase steric hindrance, reducing membrane permeability compared to the single CF₃ in the target compound . Benzyl vs.
Research Findings and Data Gaps
- Triazole Analogue (): The amino group at position 5 may enhance hydrogen bonding but reduce stability under acidic conditions compared to CF₃ .
- Data Limitations : Melting points, solubility, and bioactivity data are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
